molecular formula C17H19F3N4O2 B2408447 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034294-53-4

2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No.: B2408447
CAS No.: 2034294-53-4
M. Wt: 368.36
InChI Key: FPAALEUPFDHNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, a tetrahydrotriazolopyridine ring, and a phenoxy group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydrotriazolopyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the trifluoromethyl group: This can be achieved through various methods, such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the phenoxy group: This step typically involves a nucleophilic substitution reaction where a phenol derivative reacts with an appropriate leaving group on the intermediate compound.

    Formation of the final amide bond: This is usually accomplished through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-((7-(methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide: Similar structure but lacks the trifluoromethyl group.

    2-phenoxy-N-((7-(chloro)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide: Similar structure but contains a chloro group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

2-phenoxy-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-11(26-13-5-3-2-4-6-13)16(25)21-10-15-23-22-14-9-12(17(18,19)20)7-8-24(14)15/h2-6,11-12H,7-10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAALEUPFDHNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.